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molecular formula C14H20N2O3 B8337366 N,N-dipropyl-4-methyl-3-nitrobenzamide

N,N-dipropyl-4-methyl-3-nitrobenzamide

Cat. No. B8337366
M. Wt: 264.32 g/mol
InChI Key: DRRZLPGPIPCXJS-UHFFFAOYSA-N
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Patent
US07807607B2

Procedure details

Crude N,N-dipropyl-4-methyl-3-nitrobenzamide (16.35 g, nominally 61.9 mmol) was dissolved in ethanol (125 mL). To this solution was added iron powder (11.34 g, 200 mmol), then, with rapid stirring, was added 12N hydrochloric acid (42 mL) at such a rate as to maintain a temperature of 75° C. (required 10 minutes). The solution was stirred at 75° C. for an additional 10 minutes, then quenched into water (500 mL). This slurry was made basic (pH 14) by addition of aqueous potassium hydroxide. The resulting pudding-like slurry was stirred with ethyl acetate (300 mL) and filtered (slow). The organic layer of the filtrate was dried (K2CO3) and evaporated to a thick oil that solidified overnight to provide 14.27 g (98.5%) of a wa xy solid that was characterized by proton nmr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.34 g
Type
catalyst
Reaction Step Three
Yield
98.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:17][CH2:18][CH3:19])[C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1)[CH2:2][CH3:3].Cl>C(O)C.[Fe]>[CH2:17]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([NH2:13])[CH:7]=1)[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(C(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O)CCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11.34 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into water (500 mL)
ADDITION
Type
ADDITION
Details
by addition of aqueous potassium hydroxide
STIRRING
Type
STIRRING
Details
The resulting pudding-like slurry was stirred with ethyl acetate (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered (slow)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer of the filtrate was dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated to a thick oil that solidified overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)N(C(C1=CC(=C(C=C1)C)N)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.27 g
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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